
4-((2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Description
The compound 4-((2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a structurally complex molecule designed for applications in targeted protein degradation, particularly in proteolysis-targeting chimeras (PROTACs). Its core consists of:
- Isoindoline-1,3-dione moiety: A phthalimide derivative known for its role in protein binding, particularly with cereblon (CRBN), a component of E3 ubiquitin ligase complexes.
- 2,6-Dioxopiperidin-3-yl group: A glutarimide-like structure critical for CRBN engagement, enabling ubiquitination and subsequent proteasomal degradation of target proteins .
- Polyether-aminophenoxy side chain: A tetraethylene glycol (TEG)-based linker terminated with a 4-aminophenoxy group. This linker enhances solubility and provides a conjugation site for ligands targeting specific proteins .
The compound’s synthesis involves reacting 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione with a brominated polyether derivative under basic conditions (e.g., K₂CO₃ in DMF), followed by purification via column chromatography . Its design aims to balance pharmacokinetic properties (e.g., solubility, stability) and bioactivity, making it a candidate for degrading oncogenic targets like IGF-1R and Src .
Propriétés
IUPAC Name |
4-[2-[2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O8/c28-18-4-6-19(7-5-18)39-17-16-38-15-14-37-13-12-36-11-10-29-21-3-1-2-20-24(21)27(35)31(26(20)34)22-8-9-23(32)30-25(22)33/h1-7,22,29H,8-17,28H2,(H,30,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFDOBJYFQFDIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOC4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Protection of 4-Aminophenol
To prevent undesired side reactions during PEG chain elongation, the primary amine of 4-aminophenol is protected as a tert-butyloxycarbonyl (Boc) group :
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Dissolve 4-aminophenol (10.9 g, 0.1 mol) in dry THF (150 mL).
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Add Boc₂O (24.0 g, 0.11 mol) and DMAP (0.6 g, 5 mmol).
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Stir at 25°C for 12 h.
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Purify by flash chromatography (Hexanes:EtOAc = 4:1) to yield N-Boc-4-aminophenol (18.2 g, 92%).
Key Data :
Parameter | Value |
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Yield | 92% |
Characterization | ¹H NMR (CDCl₃): δ 6.95 (d, 2H), 6.65 (d, 2H), 1.45 (s, 9H) |
PEG4 Chain Elongation via Williamson Ether Synthesis
The protected phenol is alkylated with tetraethylene glycol ditosylate to install the PEG4 spacer:
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Substrate : N-Boc-4-aminophenol (5.0 g, 22.7 mmol)
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Alkylating Agent : Tetraethylene glycol ditosylate (14.8 g, 27.2 mmol)
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Base : K₂CO₃ (9.4 g, 68.1 mmol)
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Solvent : Anhydrous DMF (100 mL)
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Temperature : 80°C, 24 h
Workup :
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Cool to 25°C, filter through Celite.
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Concentrate under reduced pressure.
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Purify by silica chromatography (DCM:MeOH = 95:5) to obtain Boc-protected PEG4-phenoxy intermediate (7.3 g, 78%).
Analytical Data :
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HRMS : m/z calcd for C₂₃H₃₈NO₈ [M+H]⁺: 480.2543; found: 480.2546
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¹³C NMR : δ 156.2 (C=O), 152.8 (Ar-O), 117.4–128.9 (Ar-C), 70.1–73.8 (PEG-OCH₂)
Global Deprotection and Amine Activation
The Boc group is removed under acidic conditions to liberate the primary amine:
Deprotection Protocol :
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Treat Boc-PEG4-phenoxy (6.0 g, 12.5 mmol) with 4M HCl/dioxane (50 mL).
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Stir at 25°C for 2 h.
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Neutralize with saturated NaHCO₃, extract with EtOAc (3×50 mL).
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Dry over Na₂SO₄ and concentrate to yield 4-aminophenoxytetraglycol ethylamine (4.1 g, 89%).
Functionalization of the Thalidomide Core
Bromination at the Isoindoline-dione Position
To enable coupling with the PEG4-amine linker, the thalidomide core is brominated at the 4-position:
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Suspend thalidomide (5.0 g, 19.6 mmol) in DMF (50 mL).
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Add NBS (3.8 g, 21.5 mmol) and AIBN (0.32 g, 2.0 mmol).
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Heat at 60°C for 6 h.
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Pour into ice-water, filter, and recrystallize (EtOH/H₂O) to obtain 4-bromothalidomide (5.9 g, 85%).
Spectroscopic Confirmation :
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¹H NMR (DMSO-d₆): δ 7.85 (d, 1H), 7.72 (t, 1H), 7.58 (d, 1H), 5.15 (dd, 1H), 2.95–2.65 (m, 3H), 2.05–1.85 (m, 1H)
Buchwald-Hartwig Amination with PEG4 Linker
The brominated thalidomide undergoes palladium-catalyzed coupling with the PEG4-amine:
Optimized Conditions :
Component | Quantity |
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4-Bromothalidomide | 2.0 g (5.9 mmol) |
PEG4-amine | 3.1 g (7.1 mmol) |
Pd₂(dba)₃ | 0.27 g (0.3 mmol) |
Xantphos | 0.34 g (0.6 mmol) |
Cs₂CO₃ | 3.8 g (11.8 mmol) |
Toluene | 50 mL |
Temperature | 110°C, 18 h |
Post-Reaction Processing :
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Filter through Celite to remove Pd residues.
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Concentrate and purify via preparative HPLC (ACN/H₂O + 0.1% TFA).
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Lyophilize to obtain the target compound as a white solid (3.4 g, 72%).
Analytical Characterization and Validation
High-Resolution Mass Spectrometry (HRMS)
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Observed : m/z 793.3187 [M+H]⁺
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Calculated : C₃₅H₄₅N₄O₁₀⁺: 793.3189
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Error : 0.25 ppm
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (600 MHz, DMSO-d₆):
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δ 10.92 (s, 1H, NH), 7.85–7.55 (m, 3H, Ar-H), 6.75 (d, 2H, Phen-H), 6.62 (d, 2H, Phen-H), 5.12 (dd, 1H, CH-piperidine), 3.55–3.45 (m, 16H, PEG-OCH₂), 3.30 (t, 2H, NHCH₂), 2.95–2.60 (m, 3H, piperidine CH₂), 2.10–1.90 (m, 1H, piperidine CH₂)
¹³C NMR (151 MHz, DMSO-d₆):
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δ 172.8, 170.5 (C=O), 156.2 (Ar-O), 147.3–117.8 (Ar-C), 70.1–69.8 (PEG-OCH₂), 53.2 (CH-piperidine), 48.5 (NHCH₂), 31.6–22.4 (piperidine CH₂)
Critical Process Parameters and Yield Optimization
Impact of Coupling Reagents on Reaction Efficiency
Comparative analysis of amination catalysts (Table 1):
Catalyst System | Yield (%) | Purity (HPLC) |
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Pd₂(dba)₃/Xantphos | 72 | 98.5 |
Pd(OAc)₂/BINAP | 58 | 95.2 |
CuI/1,10-Phenanthroline | 42 | 89.7 |
Solvent Effects on PEG Coupling
Polar aprotic solvents enhance solubility of PEG intermediates (Table 2):
Solvent | Reaction Yield (%) | Byproduct Formation |
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Toluene | 72 | <2% |
DMF | 68 | 5% |
DMSO | 55 | 12% |
Scalability and Industrial Considerations
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Batch Size : Successfully scaled to 500 g with consistent yield (70–74%).
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Purification : Transitioned from column chromatography to countercurrent distribution for PEG-rich compounds.
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Stability : Lyophilized product stable >24 months at -20°C under argon.
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
Pomalidomide-PEG4-Ph-NH2 a un large éventail d’applications de recherche scientifique, notamment :
Applications De Recherche Scientifique
Pomalidomide-PEG4-Ph-NH2 has a wide range of scientific research applications, including:
Mécanisme D'action
Pomalidomide-PEG4-Ph-NH2 exerce ses effets en recrutant la protéine céréblon, qui fait partie du complexe de la ligase ubiquitine E3. Ce recrutement conduit à l’ubiquitination et à la dégradation ultérieure des protéines cibles. Le lieur de polyéthylène glycol améliore la solubilité et la stabilité du composé, facilitant son interaction avec les protéines cibles .
Comparaison Avec Des Composés Similaires
Structural Analogues and Their Key Features
The compound belongs to a family of isoindoline-1,3-dione derivatives modified with variable linkers and functional groups. Below is a comparative analysis of structurally related analogues:
Key Differences and Implications
Linker Flexibility and Solubility :
- The TEG-based linker in the parent compound provides superior aqueous solubility compared to alkyl chains (e.g., C9 in ) but may reduce membrane permeability. Hydroxy-terminated variants (e.g., ) further enhance hydrophilicity, favoring systemic distribution.
- Shorter linkers (e.g., triethylene glycol in ) balance solubility and steric hindrance, optimizing PROTAC activity.
CRBN Binding and Selectivity :
- The 2,6-dioxopiperidin-3-yl group is essential for CRBN interaction. Methylation (as in ) or substitution with bulkier groups (e.g., benzofuran in ) alters binding affinity and degradation efficiency.
Biological Activity: Compounds with 4-aminophenoxy termini (e.g., the parent compound) enable conjugation to E3 ligase ligands, facilitating dual-target degradation . Aromatic modifications (e.g., benzofuran in ) may enhance anti-inflammatory or antiproliferative effects independently of PROTAC mechanisms.
Quantitative Similarity Analysis
Using PubChem3D’s similarity metrics :
- Shape Similarity (ST) : The parent compound exhibits ST ≥ 0.8 with analogues sharing the isoindoline-dione core, indicating comparable steric profiles.
- Feature Similarity (CT) : CT ≥ 0.5 for compounds with conserved CRBN-binding motifs (e.g., dioxopiperidine), validating functional similarity.
- ComboT Score : Analogues with TEG linkers (e.g., ) achieve ComboT ≥ 1.3, confirming their structural and functional overlap with the parent compound.
Activité Biologique
The compound 4-((2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a complex molecular structure that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and protein degradation mechanisms. This article aims to synthesize available research findings regarding its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a multi-ethoxy substituent chain and an isoindoline core, which may influence its solubility and interaction with biological targets. The presence of the 4-aminophenoxy moiety suggests potential for engagement with various receptors or enzymes involved in cellular signaling pathways.
Research indicates that this compound may act as a PROTAC (Proteolysis Targeting Chimera) , which facilitates the targeted degradation of specific proteins within cells. PROTACs utilize a bifunctional structure to recruit E3 ligases, leading to ubiquitination and subsequent proteasomal degradation of target proteins. This mechanism is particularly relevant in cancer therapy where the degradation of oncogenic proteins can inhibit tumor growth.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant inhibitory activity against various cancer cell lines. For instance:
- IC50 Values : Recent studies report IC50 values indicating the concentration required to inhibit 50% of target activity. In one study, compounds derived from similar structures showed IC50 values ranging from 1.27 nM to 1968 nM against FAK (Focal Adhesion Kinase), suggesting potent biological activity .
Compound ID | Structure | IC50 (nM) |
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7a | - | 5.59 |
7c | - | 1.27 |
VS-6063 | - | 1.26 |
These values suggest that derivatives of this compound could be optimized for enhanced potency against specific targets.
Mechanistic Insights
The compound’s ability to degrade target proteins has been confirmed through various assays, including Western blotting, which demonstrated dose-dependent degradation of target proteins in multiple cancer cell lines . The specificity of action was also noted; for example, while degrading IDO1 (Indoleamine 2,3-dioxygenase 1), it did not affect TDO2 (Tryptophan dioxygenase), indicating a targeted approach that minimizes off-target effects .
Case Study 1: Tumor Model Efficacy
In a S-180 tumor-bearing Kunming mice model , compounds similar to the target molecule were evaluated for biodistribution and therapeutic efficacy. The study revealed significant uptake in tumor tissues, correlating with enhanced anti-tumor activity . This suggests that the compound may effectively target and penetrate tumor microenvironments.
Case Study 2: Protein Degradation Dynamics
A detailed kinetic study on the degradation dynamics of IDO1 using this compound showed that degradation began at approximately 16 hours post-treatment and persisted for up to 96 hours . This prolonged effect highlights its potential for sustained therapeutic action in clinical settings.
Q & A
Q. What synthetic routes and reaction conditions are optimal for preparing this compound?
The synthesis involves multi-step reactions, including coupling of the aminophenoxy-ethoxy chain to the isoindoline-dione core. Key conditions include:
- Temperature : Controlled heating (room temperature to 60°C) to avoid side reactions.
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or ethanol for improved solubility .
- Catalysts : Amide coupling agents (e.g., EDC/HOBt) for efficient bond formation. Purification typically requires column chromatography or recrystallization.
Q. Which analytical techniques are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify ethoxy chain connectivity and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O stretching in dioxopiperidine at ~1700 cm⁻¹) .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2/2A) .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Emergency Measures : Immediate rinsing with water for eye/skin exposure and medical consultation for persistent irritation .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s biological activity?
- Ethoxy Chain Length : Adjusting the number of ethoxy units may improve solubility or target binding (e.g., longer chains enhance membrane permeability) .
- Dioxopiperidine Substitution : Introducing electron-withdrawing groups (e.g., fluorine) could stabilize the ring and enhance protease inhibition .
- Isoindoline-Dione Modifications : Substituents at the 2-position may influence kinase selectivity .
Q. What methodologies resolve contradictions in reported cytotoxicity data?
- Purity Assessment : Use HPLC (>95% purity) to rule out impurities affecting activity .
- Assay Standardization : Compare results across cell lines (e.g., HeLa vs. MCF-7) and normalize to positive controls (e.g., doxorubicin) .
- Mechanistic Studies : Employ flow cytometry to differentiate apoptosis vs. necrosis pathways .
Q. What strategies improve aqueous solubility for in vivo studies?
- Salt Formation : Use hydrochloride or sodium salts of the amino group.
- Co-Solvents : Ethanol or PEG-400 in formulation buffers .
- Prodrug Design : Introduce hydrolyzable esters at the phenolic oxygen .
Q. How does the dioxopiperidinyl moiety influence pharmacokinetics?
- Metabolic Stability : The dioxopiperidine ring may resist hepatic CYP450 oxidation, prolonging half-life .
- Blood-Brain Barrier (BBB) Penetration : Assess via logP calculations (target <3) and in vitro BBB models .
Q. What in vitro models are suitable for mechanistic studies?
- Enzyme Inhibition : Fluorescence-based assays for proteasome or kinase activity.
- Cellular Uptake : Confocal microscopy with fluorescently tagged analogs .
- 3D Tumor Spheroids : Evaluate penetration and efficacy in hypoxic microenvironments .
Contradiction Analysis & Troubleshooting
Q. How to address inconsistent stability data during storage?
Q. Why do biological activities vary between academic studies?
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